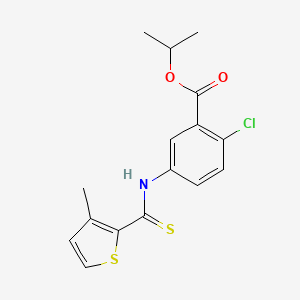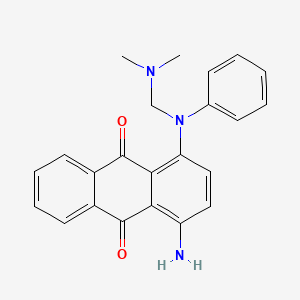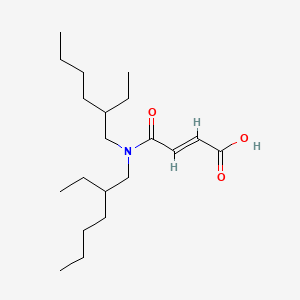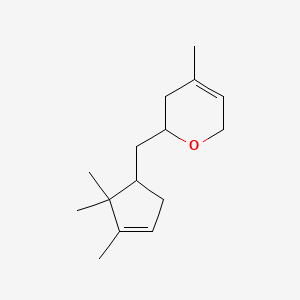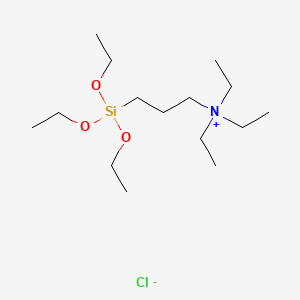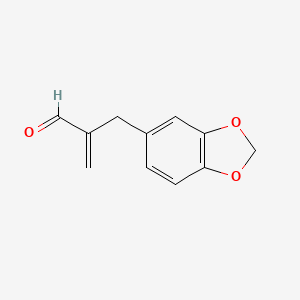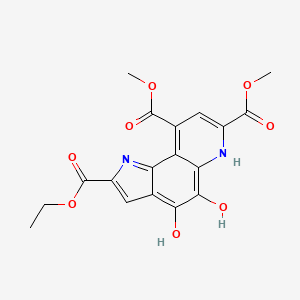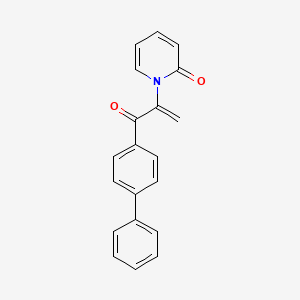
2(1H)-Pyridinone, 1-(1-((1,1'-biphenyl)-4-ylcarbonyl)ethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 1-(1-((1,1’-biphenyl)-4-ylcarbonyl)ethenyl)- is an organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a pyridinone ring substituted with a biphenyl group and a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-(1-((1,1’-biphenyl)-4-ylcarbonyl)ethenyl)- typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the Carbonyl Group: The carbonyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the biphenyl compound in the presence of a Lewis acid catalyst.
Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a cyclization reaction involving the appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyridinone, 1-(1-((1,1’-biphenyl)-4-ylcarbonyl)ethenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2(1H)-Pyridinone, 1-(1-((1,1’-biphenyl)-4-ylcarbonyl)ethenyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone, 1-(1-((1,1’-biphenyl)-4-ylcarbonyl)ethenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interaction with Receptors: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.
Modulation of Gene Expression: It can influence the expression of genes involved in critical cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(1H)-Pyridinone: A simpler analog without the biphenyl and carbonyl groups.
1-(1-((1,1’-Biphenyl)-4-ylcarbonyl)ethenyl)-: A compound lacking the pyridinone ring.
Uniqueness
2(1H)-Pyridinone, 1-(1-((1,1’-biphenyl)-4-ylcarbonyl)ethenyl)- is unique due to the combination of the pyridinone ring, biphenyl group, and carbonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
108664-24-0 |
|---|---|
Formule moléculaire |
C20H15NO2 |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
1-[3-oxo-3-(4-phenylphenyl)prop-1-en-2-yl]pyridin-2-one |
InChI |
InChI=1S/C20H15NO2/c1-15(21-14-6-5-9-19(21)22)20(23)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H2 |
Clé InChI |
KBLNPQMMYCILNR-UHFFFAOYSA-N |
SMILES canonique |
C=C(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)N3C=CC=CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane](/img/structure/B12681888.png)

